Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)-
Description
Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester, (1R-(1alpha,2beta,4alpha,6alpha)-)- is a highly substituted benzoic acid derivative characterized by:
- A trihydroxybenzoic acid core (3,4,5-trihydroxy substitution).
- A cyclohexanetriyl ester group with additional carboxy (4-position) and hydroxyl (6-position) substituents.
- A stereospecific configuration (1R,1α,2β,4α,6α), which influences its conformational stability and biological interactions.
This compound belongs to the class of galloylquinic acid derivatives, which are known for their antioxidant properties and roles in plant biochemistry.
Properties
CAS No. |
110082-89-8 |
|---|---|
Molecular Formula |
C28H24O18 |
Molecular Weight |
648.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-hydroxy-1,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)36)24(39)44-19-8-28(27(42)43,46-26(41)11-5-16(33)22(38)17(34)6-11)7-18(35)23(19)45-25(40)10-3-14(31)21(37)15(32)4-10/h1-6,18-19,23,29-38H,7-8H2,(H,42,43)/t18-,19-,23-,28+/m1/s1 |
InChI Key |
MFFWGSMFANTCDY-LGFATHPOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3,4,5-trihydroxy-,
Biological Activity
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 3,4,5-trihydroxy-, 4-carboxy-6-hydroxy-1,2,4-cyclohexanetriyl ester (CAS: 110082-89-8) is a complex polyphenolic compound that exhibits various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 648.48 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C28H24O18 |
| Molar Mass | 648.48 g/mol |
| CAS Number | 110082-89-8 |
| Synonyms | Various derivatives |
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. A study synthesized various hydroxybenzoic acid esters and assessed their fungicidal activities against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum. The results showed that certain derivatives exhibited high levels of antifungal activity, with some compounds demonstrating up to 100% inhibition at specific concentrations .
Table 1: Antifungal Activity of Hydroxybenzoic Acid Esters
| Compound ID | Target Fungus | Inhibition (%) | EC50 (μg/mL) |
|---|---|---|---|
| PCA | Rhizoctonia solani | 86.2 | 18.6 |
| 5c | Rhizoctonia solani | 100 | 3.2 |
| 5e | Fusarium oxysporum | High | Not reported |
Anti-inflammatory Effects
Benzoic acid derivatives have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines in various cell lines, potentially offering therapeutic benefits in inflammatory diseases . The mechanism often involves the modulation of NF-kB signaling pathways.
Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. Research has shown that these compounds can enhance the antioxidant defense system in cells, reducing oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Case Study 1: Antifungal Efficacy
In a study investigating the antifungal efficacy of synthesized hydroxybenzoic acid esters, it was found that conjugate 5c was significantly more effective than PCA against Rhizoctonia solani, demonstrating a promising alternative for agricultural applications .
Case Study 2: Anti-inflammatory Action
A clinical trial assessed the anti-inflammatory effects of benzoic acid derivatives in patients with rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved patient outcomes when treated with these compounds .
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are known for their biological activities. The specific compound under discussion has been studied for its potential hepatoprotective properties. A notable study demonstrated that it could reverse physiological and biochemical alterations induced by carbon tetrachloride in liver tissues. Key findings from this research include:
- Hepatoprotective Activity : The compound significantly reduced serum levels of transaminases and bilirubin while enhancing drug metabolizing enzymes and decreasing lipid peroxidation markers .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit strong antioxidant activities. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals. This property is crucial in developing dietary supplements aimed at reducing oxidative stress-related diseases.
Cosmetic Industry
Due to its antioxidant and anti-inflammatory properties, benzoic acid derivatives are increasingly incorporated into cosmetic formulations. They help protect skin from oxidative damage and can enhance the stability of products containing sensitive ingredients.
Food Preservation
The antimicrobial properties of benzoic acid make it a valuable ingredient in food preservation. Its ability to inhibit the growth of mold and bacteria allows for extended shelf life in various food products.
Material Science
The compound's structural features enable its use in the synthesis of polymers and other materials with enhanced thermal stability and mechanical properties. Research into biodegradable plastics has highlighted the potential for integrating such compounds to improve environmental sustainability.
Data Table: Summary of Applications
Case Study 1: Hepatoprotective Activity
A study conducted on the hepatoprotective effects of benzoic acid derivatives showed significant improvement in liver function markers after treatment with the compound in a rat model. Parameters such as serum transaminases were monitored over a period of treatment, demonstrating a clear protective effect against chemically induced liver damage.
Case Study 2: Antioxidant Efficacy
Research evaluating the antioxidant capacity of benzoic acid derivatives utilized various assays (e.g., DPPH radical scavenging activity) to quantify their effectiveness compared to standard antioxidants like ascorbic acid. Results indicated that these compounds exhibited comparable or superior antioxidant activity.
Comparison with Similar Compounds
3,4,5-Tri-O-galloylquinic acid
- Structure : Shares the trihydroxybenzoic acid core but differs in the cyclohexanetriyl ester group, which has a 5-carboxy substituent instead of 4-carboxy-6-hydroxy .
- Key Differences: Position of carboxy and hydroxyl groups on the cyclohexane ring. The target compound’s stereochemistry (1R configuration) may enhance binding specificity compared to the relative (rel) configuration noted in 3,4,5-Tri-O-galloylquinic acid.
- Applications : Used in traditional medicine for antioxidant and anti-inflammatory effects .
Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0)
- Structure : Features a trimethoxybenzoic acid esterified to a methyl group, lacking hydroxyl and carboxy substituents .
- Key Differences :
- Methoxy groups reduce solubility in aqueous environments compared to the hydroxyl-rich target compound.
- Absence of the cyclohexanetriyl ester limits conformational complexity.
- Applications : Intermediate in pharmaceutical synthesis, particularly for antitumor agents .
Procaine (Benzoic acid, 4-amino-, diethylaminoethyl ester)
Benzoic acid, 2,4,6-trihydroxy-, methyl ester (CAS 3147-39-5)
- Key Differences :
- Simpler structure with lower molecular weight (compared to the target’s ~400–500 g/mol range).
- Methyl ester group may confer volatility absent in the target compound.
- Applications : Studied in organic synthesis and polymer chemistry .
Structural and Functional Comparison Table
*Estimated based on similar compounds.
Research Findings and Implications
- Antioxidant Activity: The target compound’s hydroxyl and carboxy groups likely enhance free radical scavenging compared to methoxy or amino-substituted analogs (e.g., Methyl 3,4,5-trimethoxybenzoate) .
- Stereochemical Influence: The 1R configuration may improve binding to biological targets, such as enzymes or receptors, compared to non-stereospecific analogs .
- Solubility and Stability : The cyclohexanetriyl ester could reduce aqueous solubility but increase thermal stability relative to linear esters like Procaine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
